3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide 3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694681
InChI: InChI=1S/C11H13F3N2O/c1-6(2)16-10(17)7-3-8(11(12,13)14)5-9(15)4-7/h3-6H,15H2,1-2H3,(H,16,17)
SMILES: CC(C)NC(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Molecular Formula: C11H13F3N2O
Molecular Weight: 246.23 g/mol

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC13694681

Molecular Formula: C11H13F3N2O

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide -

Specification

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
IUPAC Name 3-amino-N-propan-2-yl-5-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C11H13F3N2O/c1-6(2)16-10(17)7-3-8(11(12,13)14)5-9(15)4-7/h3-6H,15H2,1-2H3,(H,16,17)
Standard InChI Key CEQHNNVRXPPPBT-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Canonical SMILES CC(C)NC(=O)C1=CC(=CC(=C1)N)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 3-amino-N-isopropyl-5-(trifluoromethyl)benzamide consists of a benzamide scaffold substituted with an amino group at position 3, a trifluoromethyl group at position 5, and an isopropylamide moiety at the N-position. Its molecular formula is C<sub>12</sub>H<sub>14</sub>F<sub>3</sub>N<sub>2</sub>O, with a molar mass of 274.25 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isopropylamide contributes to steric bulk, potentially influencing receptor binding .

Spectroscopic and Computational Data

While experimental data for this specific compound are unavailable, analogous structures like 3-amino-5-(trifluoromethyl)benzamide (CID 10488394) provide benchmarks :

PropertyValue
SMILESC1=C(C=C(C=C1C(F)(F)F)N)C(=O)N
InChIKeyWOSFZFTWHRLVMV-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]141.8

The collision cross-section (CCS) predicts its behavior in mass spectrometry, critical for analytical identification .

Synthetic Methodologies

Nitration and Functionalization

A patent detailing the synthesis of 3-amino-2-methylbenzotrifluoride (WO1988010247A1) offers a template . Key steps include:

  • Nitration: Benzotrifluoride is nitrated using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 20–30°C to yield 3-nitrobenzotrifluoride.

  • Alkylation: Reaction with trimethyl sulfoxonium halide introduces methyl groups.

  • Reduction: Catalytic hydrogenation converts nitro to amino groups.

Adapting this protocol, the isopropylamide moiety could be introduced via coupling reactions, such as employing isopropylamine with a benzoyl chloride intermediate .

Challenges in Synthesis

Steric hindrance from the isopropyl group may complicate amide bond formation. Microwave-assisted synthesis or coupling reagents like HATU could improve yields .

Analytical and Preclinical Data

Predicted ADMET Properties

Using PubChemLite’s data for CID 10488394 :

Adductm/zCCS (Ų)
[M+H]+205.05832141.8
[M+Na]+227.04026149.0

These values aid in LC-MS/MS method development for pharmacokinetic studies.

In Vivo Efficacy Models

While no in vivo data exist for this compound, the structurally related 5n reduced LPS-induced pulmonary inflammation in mice at 40 mg/kg BID . This suggests that 3-amino-N-isopropyl-5-(trifluoromethyl)benzamide could be evaluated in similar models for anti-inflammatory activity.

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